Potassium trifluoro(3-fluoro-2-morpholinopyridin-4-yl)borate
Overview
Description
Potassium trifluoro(3-fluoro-2-morpholinopyridin-4-yl)borate is an organoboron compound with the molecular formula C₉H₁₀BF₄KN₂O and a molecular weight of 288.09 g/mol . This compound is part of the organotrifluoroborate family, known for their stability and reactivity in various chemical transformations .
Scientific Research Applications
Potassium trifluoro(3-fluoro-2-morpholinopyridin-4-yl)borate has several applications in scientific research:
Mechanism of Action
Target of Action
Potassium trifluoro(3-fluoro-2-morpholinopyridin-4-yl)borate is primarily used as a reagent in Suzuki–Miyaura coupling reactions . The primary target of this compound is the palladium catalyst used in these reactions .
Mode of Action
In Suzuki–Miyaura coupling reactions, this compound interacts with the palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium forms a bond with an electrophilic organic group. In the transmetalation step, the organoboron group from this compound is transferred to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound. This reaction is widely used for forming carbon-carbon bonds, a fundamental process in organic chemistry . The downstream effects include the synthesis of various organic compounds.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C . Furthermore, the efficiency of the Suzuki–Miyaura coupling reaction can be affected by the choice of base .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(3-fluoro-2-morpholinopyridin-4-yl)borate can be synthesized through the reaction of 3-fluoro-2-morpholinopyridine with potassium trifluoroborate in the presence of a base such as potassium hexamethyldisilazide (KHMDS) . The reaction typically occurs under inert atmosphere conditions to prevent moisture and air sensitivity issues .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(3-fluoro-2-morpholinopyridin-4-yl)borate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling . This reaction involves the formation of carbon-carbon bonds between the organoboron compound and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Conditions: Typically performed under an inert atmosphere at elevated temperatures (50-100°C) to facilitate the coupling reaction.
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Potassium trifluoro(3-fluoro-2-morpholinopyridin-4-yl)borate is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other organotrifluoroborates . This makes it particularly valuable in specialized synthetic applications where other boron reagents may not perform as effectively .
Properties
IUPAC Name |
potassium;trifluoro-(3-fluoro-2-morpholin-4-ylpyridin-4-yl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF4N2O.K/c11-8-7(10(12,13)14)1-2-15-9(8)16-3-5-17-6-4-16;/h1-2H,3-6H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEZYPBKWGRAGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C(=NC=C1)N2CCOCC2)F)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF4KN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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